Imazalil

Content Navigation

CAS Number

Product Name

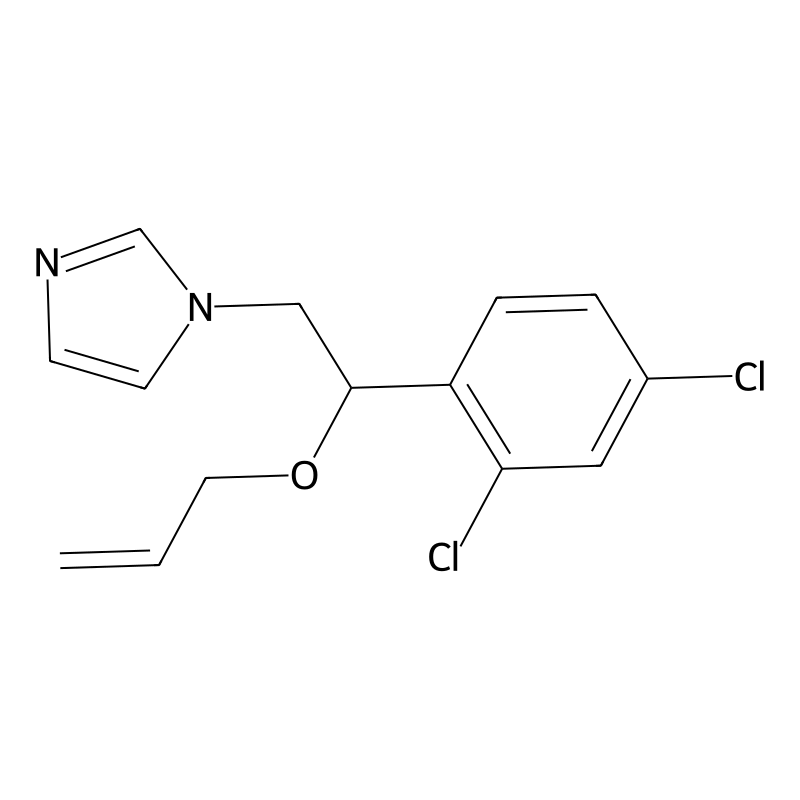

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.18 g/L at pH 7.6, 20 °C

180 mg/L @ 20 °C (exp)

Solubility in water, g/100ml at 20Â °C: 0.14

Synonyms

Canonical SMILES

Imazalil absorption distribution metabolism excretion

ADME Properties of Imazalil

The table below summarizes the key quantitative data on this compound's ADME characteristics, primarily derived from studies on rats.

| ADME Phase | Key Findings | Experimental Details |

|---|---|---|

| Absorption | Rapid and nearly complete from the gastrointestinal tract; >90% of oral dose absorbed [1]. | Model: Rat (Wistar), single oral dose of 1.25 or 20 mg/kg [¹⁴C]-imazalil [1]. Analysis: Measurement of radioactivity in excreta and comparison with intravenous dose data. |

| Distribution | Widely distributed; highest tissue levels found in liver, lungs, and kidneys. Up to ~6% of administered dose remained in tissues after 48 hours [2] [1]. | Model: Rat. Method: Tissue sampling at 48h and 96h post-administration of [¹⁴C]-imazalil; radioactivity measurement [2] [1]. |

| Metabolism | Extensively metabolized (at least 25 metabolites identified). Major pathways: epoxidation, oxidative O-dealkylation, and oxidative N-dealkylation [1]. Minimal parent compound excreted (<1% in feces, traces in urine) [1]. | Model: Rat. Analysis: Metabolite identification in urine and feces via LC-MS and other chromatographic techniques [1]. In vitro systems: Rat liver homogenates [2]. |

| Excretion | Rapid excretion, primarily via urine and feces in roughly equal proportions [2] [1]. ~90% of dose excreted within 24 hours; >95% within 96 hours [1]. | Model: Rat. Protocol: Collection of urine and feces over timed intervals (0-96h) post-dose of [¹⁴C]-imazalil; quantification of radioactivity [2] [1]. |

Detailed Metabolic Pathways

This compound undergoes complex biotransformation. The major identified metabolites and primary metabolic routes are illustrated in the following diagram, which synthesizes information from rat studies [2] [1]:

This compound's main biotransformation routes and key metabolites [2] [1].

Key Experimental Protocols

For your reference, here are the methodologies from pivotal studies on this compound ADME and enzyme interactions.

In Vivo ADME and Balance Study in Rats

This protocol is critical for obtaining comprehensive ADME data [1] [3].

- Test System: Groups of five male and five female Wistar rats.

- Dosing: A single intravenous (1.25 mg/kg) or oral (1.25 mg/kg and 20 mg/kg) dose of [¹⁴C]-imazalil (purity 99.9%). One group received unlabelled this compound for 14 days before a single radiolabelled dose.

- Sample Collection:

- Urine & Feces: Collected over specific intervals (e.g., 0-4h, 4-8h, 8-24h, then 24-hourly up to 96h).

- Tissues: Liver, kidneys, etc., harvested at 96h for residual radioactivity analysis.

- Analysis: Radioactivity in excreta and tissues was quantified. Metabolites in urine and feces were profiled using techniques like LC-MS.

In Vitro CYP Modulation in Human Intestinal Cells

This study investigated enzyme induction/inhibition relevant to first-pass metabolism [4] [5].

- Cell Model: Human intestinal Caco-2 cells, differentiated to mimic the intestinal epithelium.

- Dosing: Cells were treated with a theoretical maximal intestinal concentration of this compound (2.5 µg/mL) for 48 hours.

- Enzyme Activity Assessment:

- CYP1A1 Induction: Measured via ethoxyresorufin O-deethylase (EROD) activity.

- CYP3A4 Inhibition: Measured in 1,25-vitamin D3-induced cells, likely using a substrate like testosterone and quantifying its metabolic conversion via HPLC.

- Mechanistic Study: Aryl hydrocarbon receptor (AhR) binding was assessed using a cell-free receptor binding assay and a reporter gene assay to determine the pathway of CYP1A1 induction.

Toxicological & Pharmacokinetic Interactions

Recent research highlights that this compound's effects extend beyond classic ADME, with implications for toxicology and drug interactions:

- Enzyme Modulation: this compound is a potent inducer of CYP1A1 and an inhibitor of CYP3A4 in human intestinal models [4] [6] [5]. This suggests a potential for food-drug interactions if this compound residues are ingested alongside pharmaceuticals that are metabolized by these enzymes.

- Gut Microbiota & Barrier: Chronic oral exposure in mice can induce gut microbiota dysbiosis, reduce mucus secretion, and disrupt the intestinal barrier, potentially leading to colonic inflammation [7] [8]. These effects may have intergenerational consequences, as maternal exposure in mice was shown to impact intestinal function in offspring [8].

References

- 1. This compound [inchem.org]

- 2. 409 this compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 3. sciencedirect.com/topics/medicine-and-dentistry/ absorption ... [sciencedirect.com]

- 4. CYP1A1 induction and CYP3A4 inhibition by the fungicide ... [pubmed.ncbi.nlm.nih.gov]

- 5. CYP1A1 induction and CYP3A4 inhibition by the fungicide ... [sciencedirect.com]

- 6. Induction and Inhibition of Cytochrome P450 Isoforms by ... [pubmed.ncbi.nlm.nih.gov]

- 7. Oral this compound exposure induces gut microbiota dysbiosis ... [sciencedirect.com]

- 8. Maternal exposure to this compound disrupts intestinal barrier and ... [sciencedirect.com]

Imazalil-Induced AhR-Independent CYP1A1 Induction: Mechanisms, Methods, and Research Implications

Introduction to Imazalil and Its Metabolic Significance

This compound (IMA) is a widely used imidazole antifungal compound employed both as an agricultural fungicide and pharmaceutical agent (enilconazole) for controlling fungal infections. As a common food contaminant due to its agricultural use, this compound represents a significant human exposure concern through the diet. The human intestine serves as the primary site of exposure to ingested contaminants like this compound, making understanding its effects on intestinal xenobiotic-metabolizing enzymes particularly important for drug safety and toxicology assessments. Research demonstrates that this compound exhibits a unique capability to modulate key cytochrome P450 enzymes in human intestinal models, with particularly notable effects on CYP1A1 and CYP3A4 that occur through unconventional mechanisms distinct from other conazole fungicides [1].

Unlike many polycyclic aromatic hydrocarbons and halogenated aromatic compounds that induce CYP1A1 through direct interaction with the aryl hydrocarbon receptor (AhR), this compound appears to utilize an alternative signaling pathway for this induction. This AhR-independent mechanism represents a significant departure from classical CYP1A1 induction patterns and warrants special attention from pharmaceutical researchers and toxicologists. The induction occurs at realistic intestinal concentrations that could reasonably be expected through dietary exposure, raising important questions about potential drug-food contaminant interactions when this compound-contaminated foods are consumed alongside pharmaceuticals that are substrates for CYP1A1 or CYP3A4 metabolism [1] [2].

Quantitative Experimental Findings on CYP Modulation

Comprehensive Data on CYP1A1 Induction and CYP3A4 Inhibition

Table 1: Comparative Effects of Conazole Fungicides on CYP Activities in Caco-2 Cells

| Fungicide | CYP1A1 Induction | CYP3A4 Inhibition | P-gp Inhibition | MRP-2/BCRP Inhibition | AhR Dependency |

|---|---|---|---|---|---|

| This compound | Strong (equivalent to B(a)P or TCDD) | Strong inhibition | No effect | No effect | AhR-independent |

| Ketoconazole | Weak or nil effects | Weak inhibition | Inhibited both | Inhibited both | Not determined |

| Propiconazole | Weak or nil effects | Weak or nil effects | No effect | No effect | Not determined |

| Tebuconazole | Weak or nil effects | Weak or nil effects | No effect | No effect | Not determined |

Table 2: Key Quantitative Parameters of this compound Effects on CYP Enzymes

| Parameter | CYP1A1 Induction | CYP3A4 Inhibition |

|---|---|---|

| Magnitude | Equivalent to positive controls B(a)P and TCDD | Strong inhibition |

| Time Dependency | Demonstrated | Not specified |

| Dose Dependency | Demonstrated | Not specified |

| AhR Binding | No binding in cell-free assays | Not applicable |

| Reporter Gene Assay | No activation | Not applicable |

| Proposed Mechanism | AhR-independent pathway | Direct enzyme inhibition |

The quantitative data clearly demonstrate that This compound stands apart from other conazole fungicides in its ability to strongly induce CYP1A1 while simultaneously inhibiting CYP3A4. This dual effect creates a complex interaction potential that could significantly alter the bioavailability and metabolism of co-ingested drugs or other chemicals. The strength of CYP1A1 induction is particularly noteworthy as it reaches levels equivalent to potent inducers like benzo(a)pyrene and TCDD, yet accomplishes this through an alternative mechanism that does not involve direct AhR binding [1]. The absence of effect on efflux transporters P-glycoprotein and MRP-2/BCRP further distinguishes this compound from compounds like ketoconazole, suggesting a more selective pattern of enzyme modulation [1] [2].

Detailed Experimental Protocols and Methodologies

Cell Culture and Treatment Conditions

The foundational research on this compound's effects was conducted using the human intestinal Caco-2 cell line, a well-established in vitro model of the human intestinal absorptive epithelium. These cells were cultivated under standardized conditions using Dulbecco's modified Eagle's medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin-streptomycin solution. For experimental procedures, cells were typically seeded at a density of 1×10^5 cells per well in 24-well plates and maintained at 37°C in a humidified 5% CO₂ atmosphere. The cells were allowed to differentiate for 14-21 days post-confluence to develop mature enterocyte characteristics before experimental treatments [1].

This compound was prepared in dimethyl sulfoxide (DMSO) with final solvent concentrations not exceeding 0.1% in treatment media to maintain cell viability. Treatment concentrations typically ranged from 1-100 μM, reflecting realistic intestinal exposure levels following dietary consumption of contaminated foods. For comparative assessments, positive control inducers included benzo(a)pyrene (B(a)P) for CYP1A1 and 1,25-vitamin D₃ for CYP3A4 expression. In time-course experiments, cells were exposed to this compound for periods ranging from 6 to 72 hours to establish both the kinetics and duration of the CYP1A1 induction response [1] [2].

CYP1A1 Activity Assessment Methods

Ethoxyresorufin-O-deethylase (EROD) Assay: The primary method for quantifying CYP1A1 enzymatic activity involved measuring the conversion of 7-ethoxyresorufin to resorufin. Cells were incubated with 5 μM 7-ethoxyresorufin in culture medium for 30-60 minutes at 37°C. The reaction was stopped by transferring aliquots of medium to an equal volume of ice-cold methanol. Fluorescence was measured using excitation at 530 nm and emission at 590 nm, with resorufin standards used for quantification. Protein content was determined by the Bradford method to normalize enzymatic activity [1].

AhR Binding Assays: To investigate the mechanism of CYP1A1 induction, cell-free competitive binding assays were performed using hepatic cytosol from rodent sources. The assay measured the ability of this compound to displace ³H-labeled TCDD from the AhR complex. Incubations contained 10 nM ³H-TCDD with varying concentrations of this compound (0.1-100 μM) and were conducted for 2 hours at room temperature. Bound and free ligands were separated using hydroxyapatite adsorption, with specific binding calculated as the difference between total and nonspecific binding [1].

Reporter Gene Assays: The XRE-driven luciferase constructs in recombinant cell lines were employed to assess AhR activation potential. Cells were co-transfected with plasmids containing XRE response elements linked to a luciferase reporter gene and incubated for 24 hours before treatment with this compound or control compounds for an additional 24 hours. Luciferase activity was measured using commercial luciferase assay kits and normalized to protein content or cotransfected β-galactosidase activity [1] [3].

mRNA and Protein Expression Analyses

RNA Isolation and Quantitative RT-PCR: Total RNA was extracted using TRIzol reagent followed by DNase I treatment to remove genomic DNA. Reverse transcription was performed using M-MLV reverse transcriptase with random hexamer primers. Quantitative PCR amplification was conducted using SYBR Green chemistry with specific primers for CYP1A1, CYP3A4, and housekeeping genes (GAPDH or β-actin). The 2^(-ΔΔCt) method was used to calculate relative gene expression compared to vehicle-treated controls [1] [3].

Western Blotting: Whole cell lysates were prepared using RIPA buffer supplemented with protease inhibitors. Proteins (20-50 μg per lane) were separated by SDS-polyacrylamide gel electrophoresis and transferred to PVDF membranes. After blocking with 5% non-fat milk, membranes were incubated with primary antibodies against CYP1A1, CYP3A4, or β-actin overnight at 4°C. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using enhanced chemiluminescence and quantified by densitometry [1] [3].

Mechanistic Insights into AhR-Independent Pathways

Current Understanding of the Alternative Induction Mechanism

The precise molecular mechanism through which this compound induces CYP1A1 without direct AhR activation remains an active area of investigation, though several key aspects have been elucidated. Research has definitively established that this compound does not function as a direct AhR ligand, as demonstrated by its inability to compete with TCDD for receptor binding in cell-free systems or activate XRE-driven reporter gene constructs [1]. This distinguishes this compound from most classic CYP1A1 inducers and suggests the involvement of alternative signaling pathways that ultimately converge on CYP1A1 transcriptional activation.

Several potential mechanisms for AhR-independent CYP1A1 induction have been documented in scientific literature, though their specific application to this compound requires further validation:

Serum-Dependent Induction Pathways: Research has demonstrated that fetal bovine serum and human serum can induce CYP1A1 expression in Caco-2 cells to levels comparable to traditional inducers like 3-methylcholanthrene. This induction occurs through transcriptional activation that does not involve the classic AhR-XRE interaction pathway, as demonstrated by the lack of stimulation in XRE-driven reporter constructs [4]. This suggests that physiological compounds present in serum may activate CYP1A1 through mechanisms that this compound might potentially exploit.

Sp1 Transcription Factor Involvement: Studies on porcine CYP1A1 regulation have revealed that Sp1 transcription factor binding to GC-rich regions in the proximal promoter can drive basal CYP1A1 expression independent of AhR signaling [3]. In this model, Sp1 binds to a GC box element that overlaps with the XRE sequence in the CYP1A1 promoter, providing an alternative mechanism for transcriptional regulation that does not require AhR activation.

Protein Kinase-Mediated Pathways: Research on other atypical CYP1A1 inducers has revealed that tyrosine kinase-dependent pathways can activate AhR through ligand-independent mechanisms [5]. For compounds like omeprazole, activation appears to require phosphorylation of Tyr-320 in the AhR ligand binding domain, suggesting a potential mechanism where this compound might indirectly activate AhR through kinase signaling rather than direct binding.

The following diagram illustrates the current understanding of this compound's proposed mechanism compared to classical AhR-dependent pathways:

Figure 1: Proposed AhR-independent CYP1A1 induction pathway by this compound compared to classical AhR-dependent pathway

Research Gaps and Unresolved Questions

Despite the compelling evidence for an AhR-independent mechanism, several fundamental questions about this compound's action remain unresolved. The initial sensing mechanism through which this compound triggers the signaling cascade leading to CYP1A1 induction has not been identified. Potential candidates include alternative receptors such as CAR or PXR, though research specifically linking these to this compound's effects is limited [6]. Additionally, the precise transcription factors and corresponding cis-regulatory elements in the CYP1A1 promoter that mediate this compound's effects require further characterization.

The kinase signaling pathways potentially involved in this compound's action represent another area requiring investigation. Research on other AhR-independent inducers has identified roles for c-src kinase and various tyrosine kinases in mediating CYP1A1 induction without direct AhR binding [5]. Similar pathways may be relevant for this compound, but specific studies examining kinase involvement in this compound-dependent CYP1A1 induction are lacking. Furthermore, the species-specific differences in CYP1A1 regulation mechanisms noted in other contexts suggest that findings from Caco-2 cells (human intestinal origin) may not fully translate to hepatic metabolism or other species [3] [5].

Research Implications and Future Directions

The unique AhR-independent CYP1A1 induction property of this compound has significant implications for drug safety assessment and toxicological risk evaluation. The simultaneous induction of CYP1A1 and inhibition of CYP3A4 creates potential for complex drug-interaction scenarios that may be difficult to predict using standard screening approaches focused on classic AhR-mediated pathways. This highlights the need for expanded testing strategies in pharmaceutical development that can detect both AhR-dependent and independent CYP1A1 induction mechanisms.

Future research should prioritize elucidating the complete signaling pathway through which this compound induces CYP1A1, including identification of the initial cellular sensor and the intermediate signaling components. High-throughput screening approaches using CRISPR-based gene knockout libraries could help identify essential genes required for this compound's effects. Additionally, detailed promoter analysis using reporter constructs with specific mutations in potential regulatory elements would help identify the precise DNA sequences mediating this compound's transcriptional effects.

From a regulatory perspective, the findings with this compound suggest that current testing paradigms for metabolic interactions may need refinement to account for alternative induction mechanisms. This is particularly relevant for pesticide risk assessment and food safety evaluation, where traditional approaches may underestimate the potential for interactions with pharmaceutical agents. The development of novel in vitro testing systems that can detect diverse induction mechanisms, such as the HepaRG CYP enzyme induction test method currently under validation, represents a promising direction for addressing these concerns [7].

References

- 1. CYP1A1 induction and CYP3A4 inhibition by the fungicide ... [pubmed.ncbi.nlm.nih.gov]

- 2. ORBi: Detailed Reference [orbi.uliege.be]

- 3. Sp1, Instead of AhR, Regulates the Basal Transcription of ... [frontiersin.org]

- 4. Induction of CYP1A1 by serum independent of AhR pathway [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of activation of the aryl hydrocarbon receptor by ... [openarchive.ki.se]

- 6. The Connection of Azole Fungicides with Xeno-Sensing ... [mdpi.com]

- 7. Candidate Proficiency Test Chemicals to Address Industrial ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Environmental Fate and Transport of the Fungicide Imazalil

Introduction and Chemical Identity

Imazalil is a systemic conazole fungicide with protective and curative properties, widely used in agriculture, particularly in post-harvest treatment of citrus fruits, apples, pears, and bananas to control fungal infestations during storage [1]. It operates by inhibiting the activity of sterol 14α-demethylase P450 (CYP51), thereby disrupting membrane structure in pathogenic fungi [2]. Despite its agricultural benefits, this compound is characterized by high environmental persistence and potential toxicity to non-target organisms, making its environmental fate a significant concern for researchers and environmental professionals [3]. As a chiral compound, this compound exists as a racemic mixture of two enantiomers, which may exhibit different environmental behaviors and biological interactions [4] [1].

Key Physicochemical Properties Governing Environmental Fate

The environmental distribution and mobility of this compound are influenced by its fundamental physicochemical properties, which determine how it interacts with various environmental compartments including soil, water, and biota.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Molecular Mass | 297.18 g/mol | [1] | |

| Water Solubility | 184 mg/L | At 20°C, pH 7 | [1] |

| Octanol-Water Partition Coefficient (Log Kow) | 2.56 | At 20°C, pH 7 | [1] |

| Vapor Pressure | Not specified in sources | Data gap | |

| Melting Point | 51.5 °C | [1] |

The moderate water solubility and relatively low Log Kow suggest that this compound has potential for mobility in aquatic environments while still being susceptible to adsorption to soil organic matter.

Environmental Persistence and Degradation

This compound exhibits considerable persistence across different environmental matrices, with its degradation rate influenced by factors such as soil type, microbial community, and presence of specific degraders.

Persistence in Soil and Water Systems

Table 2: Environmental Persistence and Degradation Half-lives (DT₅₀) of this compound

| Environmental Compartment | DT₅₀ (Half-life) | Conditions/Notes | Reference |

|---|---|---|---|

| Soil (Laboratory) | 76.3 days | Range across 8 soil types; Degradation slower with higher clay content and lower pH | [2] |

| Soil (Field) | 31.3 - 182.9 days | Variation due to soil properties and climatic conditions | [3] |

| Water-Sediment System | 163 days | Comprehensive system assessment | [3] |

| Aqueous Photolysis | Persistent | Not readily degraded by light | [5] |

| Aqueous Hydrolysis | Persistent | Not readily degraded by water | [5] |

The degradation of this compound in soil follows a biphasic pattern, characterized by an initial rapid decline followed by a much slower dissipation phase, leading to potential long-term residue problems [2]. This persistence is classified as "very persistent" according to regulatory standards, with degradation rates significantly slower in soils with higher clay content and lower pH levels [2].

Degradation Pathways and Metabolites

Microbial degradation represents a key mechanism for this compound transformation in the environment. Recent research has identified Cladosporium herbarum as the first microorganism demonstrated to actively degrade this compound [3]. Genomic and transcriptomic analysis points to the involvement of cytochrome P450 (CYP450) monooxygenases as the primary enzymatic system responsible for the initial transformation steps.

The following diagram illustrates the primary microbial transformation pathway of this compound by C. herbarum, based on LC-QTOF-HRMS analysis identifying nine transformation products (TPs) [3]:

Figure 1: Proposed microbial transformation pathway of this compound by Cladosporium herbarum, highlighting the role of CYP450 enzymes.

The primary transformation proceeds through O-dealkylation, while secondary pathways involve successive hydroxylation reactions leading to TPs such as IMZ_313 and IMZ_331, with the former undergoing further transformation via imidazole ring scission to form IMZ_288, a newly identified metabolite [3].

Adsorption and Mobility in Soil

The adsorption-desorption behavior of this compound in soil determines its potential for leaching into groundwater and bioavailability for microbial degradation.

Table 3: Soil Adsorption Characteristics of this compound

| Parameter | Value Range | Conditions/Notes | Reference |

|---|---|---|---|

| Adsorption Coefficient (Kfads) | 15.8 - 38.5 L/kg | Across 8 agricultural soils; Strong adsorption | [2] |

| Key Adsorption Correlates | Soil Organic Matter, Clay Content | Higher OM and clay increase adsorption | [2] [6] |

| Desorption Hysteresis | Observed | Stronger adsorption with time; potential for residual availability | [2] |

The adsorption of this compound to soil follows a pseudo-second-order kinetic model, indicating that the process is controlled by chemical adsorption involving valence forces through sharing or exchange of electrons between soil constituents and the fungicide [6]. The adsorption capacity increases with both contact time and initial herbicide concentration, with soil organic matter and clay content being the primary factors governing adsorption efficiency [6].

Biological Treatment and Remediation Strategies

Microbial Degradation

The identification of Cladosporium herbarum as an this compound-degrading fungus provides a promising avenue for bioremediation applications. This strain can degrade this compound at concentrations up to 100 mg/L in liquid culture and 200 mg/L in bench-top immobilized cell bioreactors [3]. The involvement of CYP450 enzymes was confirmed through inhibition experiments with piperonyl butoxide (PBT) and 1-aminobenzotriazole (ABT), which significantly reduced degradation efficiency [3].

Phytoremediation

Wetland plants have demonstrated significant potential for removing this compound from contaminated waters. Phragmites australis (common reed) achieved 99.8% removal of this compound (initial concentration 10 μg/L) from hydroponic solution within 24 days [4]. The removal process follows first-order kinetics and involves simultaneous uptake, translocation, and degradation within plant tissues, driven primarily by evapotranspiration.

The following diagram illustrates the experimental workflow and key mechanisms for studying this compound removal using Phragmites australis:

Figure 2: Experimental workflow and key mechanisms of this compound removal by Phragmites australis in hydroponic systems.

Enantioselective fractionation studies have confirmed that this compound undergoes enantioselective degradation in plant tissues, providing evidence of metabolic transformation beyond mere accumulation [4].

Ecotoxicological Effects and Environmental Risks

This compound presents several ecotoxicological concerns that warrant careful consideration in environmental risk assessments.

Effects on Soil Microbial Communities

Long-term exposure to this compound significantly alters soil bacterial community composition, structure, and interaction [2]. These changes are particularly pronounced in acidic soils with lower organic matter content, where this compound exposure reduces bacterial diversity and affects the community assembly process by increasing homogeneous selection [2]. Crucially, this compound exposure has been shown to inhibit key soil nitrogen cycling processes, including nitrate reduction and denitrification, potentially disrupting this critical ecosystem function [2].

Genotoxic and Health Risks

Genotoxicological risk assessment studies indicate concerning effects of this compound and its mixtures with other fungicides. The Ames test and comet assay have demonstrated that this compound can cause DNA strand breaks in human lymphocytes [7]. The long-term consumption of fruits treated with such fungicides may increase the risk of developing genotoxic tumors, highlighting the importance of monitoring residue levels and understanding environmental transformation products [7].

The European Union has established Maximum Residue Levels (MRLs) for this compound in citrus fruits at 4-5 mg/kg [7], while the U.S. Environmental Protection Agency has classified this compound as a probable human carcinogen [7].

Experimental Protocols for Fate Studies

Adsorption-Desorption Experiments

Protocol Overview (based on [2]):

- Soil Preparation: Collect and characterize soils for key parameters (organic matter, clay content, pH, cation exchange capacity).

- Solution Preparation: Prepare this compound solutions in 0.01 M CaCl₂ at various concentrations.

- Batch Experiments: Mix soil and solution at 1:5 ratio (e.g., 2 g soil + 10 mL solution) in centrifuge tubes.

- Equilibration: Shake for 24 hours at constant temperature (e.g., 25±1°C).

- Separation: Centrifuge and analyze supernatant using HPLC-MS/MS.

- Desorption: After removing supernatant, add fresh CaCl₂ solution, shake for 24 hours, and analyze.

Data Analysis: Fit adsorption data to Freundlich isotherm model; calculate hysteresis coefficients for desorption.

Soil Degradation Studies

Protocol Overview (based on [2]):

- Soil Incubation: Treat soils with this compound at recommended field rate (e.g., 1 mg/kg).

- Incubation Conditions: Maintain at 25°C in darkness at 60% water holding capacity.

- Sampling: Collect samples at predetermined intervals (0, 1, 3, 7, 14, 21, 30, 45, 60, 90 days).

- Extraction: Use QuEChERS method or accelerated solvent extraction.

- Analysis: Quantify residues via LC-MS/MS with internal standards.

- Kinetics: Fit data to first-order or biphasic kinetic models.

Genotoxicity Assessment

Ames Test Protocol (based on [7]):

- Strains: Salmonella typhimurium TA98 (frameshift mutation) and TA100 (base-pair mutation)

- Dosing: 20.4 μg/plate this compound; 15 μg/plate for other fungicides

- Metabolic Activation: Test with and without S9 enzyme fraction

- Controls: Negative (DMSO/aqueous solvent) and positive controls

- Incubation: 37°C for 48 hours; count revertant colonies

- Criteria: Positive mutagenic effect if revertant count ≥2× negative control

Comet Assay Protocol (based on [7]):

- Cell Type: Human peripheral blood lymphocytes

- Exposure: 4 and 24 hours to fungicides

- Method: Alkaline version for detecting single/double strand breaks

- Analysis: DNA fragmentation quantification

Conclusion and Research Directions

This compound presents significant environmental challenges due to its persistence, soil adsorption characteristics, and potential ecotoxicological effects. Current research has identified promising remediation approaches, particularly through microbial degradation using specialized fungi like Cladosporium herbarum and phytoremediation using wetland species such as Phragmites australis.

Future research should focus on:

- Field-scale validation of laboratory-identified remediation strategies

- Long-term ecological impacts of this compound transformation products

- Enantioselective environmental behavior and its implications for risk assessment

- Integration of biological and advanced oxidation processes for treatment of point-source contamination

References

- 1. This compound (Ref: R 023979) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Deciphering the degradation characteristics of ... [sciencedirect.com]

- 3. Genomic, Transcriptomic and Suspect/Non‐Target ... [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective uptake, translocation and degradation of ... [sciencedirect.com]

- 5. This compound sulphate - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 6. Adsorption of this compound herbicide onto Moroccan agricultural ... [sciencedirect.com]

- 7. This compound, Pyrimethanil, Thiabendazole and Their Mixtures [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Imazalil Chiral Properties and Enantiomers

Chemical Identity and Fundamental Stereochemistry

Imazalil (chemical name: 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) is a systemic chiral fungicide belonging to the conazole class [1]. Its molecular structure features a single chiral center at the carbon atom connecting the dichlorophenyl ring, the imidazole group, and the allyloxy chain [2].

Key physicochemical properties of racemic this compound include [1]:

- Molecular Weight: 297.18 g/mol

- Physical State: Nearly colorless, hygroscopic liquid (technical grade is yellowish to brownish oily liquid)

- Vapor Pressure: 7 × 10⁻⁸ mm Hg at 20°C

- Stability: Thermally stable up to ~285°C; stable in aqueous solutions at pH 2.4-7.0

Analytical Methods for Enantioseparation and Quantification

HPLC-Based Enantioseparation Techniques

Several robust chiral separation methods have been developed for this compound enantiomers:

HPLC-UV Method for Isolation [2] [3]

- Stationary Phase: Permethylated β-cyclodextrin

- Mobile Phase: Methanol/water with 0.2% trimethylamine and 0.08% acetic acid

- Performance: Near-baseline resolution (α = 1.2) within 8.3 minutes

- Application: Preparative-scale isolation of enantiomers with ~99% enantiomeric purity

UHPLC-MS/MS Method for Quantitation [4]

- Stationary Phase: Lux Cellulose-2 (CCMPC) column

- Mobile Phase: Acetonitrile/water (65:35, v/v)

- Flow Rate: 0.5 mL/min at 20°C

- Performance: Baseline resolution (Rs ≈ 1.75) within 3.5 minutes; LOQ < 0.60 μg/kg per enantiomer

Absolute Configuration Determination

The absolute configuration of this compound enantiomers was unequivocally assigned using multiple spectroscopic techniques combined with computational methods [2] [3]:

- Optical Rotation Measurements: Specific rotation values determined

- Vibrational Circular Dichroism (VCD): Combined with quantum chemical calculations

- Electronic Circular Dichroism (ECD): Supplementary confirmation of absolute stereochemistry

This comprehensive approach confirmed the R and S configurations without requiring single-crystal X-ray diffraction.

Enantioselective Bioactivity and Efficacy

Recent studies demonstrate significant differences in the biological activity of this compound enantiomers against target pathogens:

Table 1: Enantioselective Bioactivity of this compound Against Plant Pathogens

| Pathogen | Relative Potency (S/R) | Specific Activity |

|---|---|---|

| Fulvia fulva | 3.00-6.59× higher for S-(+)-imazalil [5] | S-(+)-imazalil shows significantly superior fungicidal activity |

| Multiple fungal species | Varies by organism [5] | Enantioselectivity depends on target species |

The superior efficacy of S-(+)-imazalil against many fungal pathogens suggests potential for developing enantiopure formulations with improved targeted activity and reduced application rates.

Environmental Fate and Enantioselective Degradation

The dissipation patterns of this compound enantiomers vary significantly across different matrices and environmental conditions:

Table 2: Enantioselective Degradation of this compound in Various Matrices

| Matrix | Degradation Preference | Notes |

|---|---|---|

| Gala Apples | S-(+)-imazalil degrades faster [4] | Variable enantioselectivity observed across apple cultivars |

| Golden Delicious Apples | R-(-)-imazalil degrades faster [4] | Demonstrates cultivar-specific degradation patterns |

| Orange Juice | (-)-imazalil decreases (EF: 0.548→0.471 in 24h) [6] | Enantiomer fraction changes significantly during storage |

| Field Soils | Generally non-enantioselective [4] | Some site-specific variations observed |

| Tomato, Cucumber | R-(-)-imazalil preferentially degrades [5] | Consistent pattern across multiple vegetable types |

These differential degradation patterns have significant implications for environmental monitoring and regulatory compliance, as the enantiomeric composition of residues changes over time.

Toxicological Properties and Enantioselective Effects

Mammalian Toxicology

Racemic this compound Profile [1]:

- Absorption/Distribution: Rapidly absorbed and distributed in rats, with highest concentrations in liver, lungs, and kidneys

- Metabolism: Extensive biotransformation; major metabolites include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid

- Excretion: Approximately 90% excreted within 96 hours (equal urine/fecal elimination)

Enantioselective Toxicity to Non-Target Organisms

Endocrine Disruption Potential [7] [2]:

- S-(+)-imazalil demonstrates up to 20-fold greater potency in inhibiting human CYP19 (aromatase) in H295R steroidogenesis assays

- Significant differences in inhibition of cytochrome P450 enzymes governing steroid hormone synthesis

Mixture Toxicity with Pyrethroids [7] [8]:

- Both enantiomers synergize α-cypermethrin toxicity in Chironomus riparius (19-39-fold increase)

- R-(-)-imazalil shows approximately 60% greater synergistic effect compared to S-(+)-imazalil

- Mechanism: Inhibition of cytochrome P450 detoxification enzymes

Experimental workflow for evaluating this compound enantioselectivity from separation to biological effects.

Advanced Experimental Protocols

Protocol: Enantioseparation and Isolation of this compound Enantiomers [2]

- Column: Chiral permethylated β-cyclodextrin stationary phase

- Mobile Phase: Methanol/water with 0.2% triethylamine and 0.08% acetic acid

- Flow Rate: Optimized for preparative separation (scalable)

- Detection: UV monitoring at appropriate wavelength

- Collection: Automated fraction collection based on retention times

- Purity Verification: Polarimetry and chiral HPLC analysis of collected fractions

- Concentration: Rotary evaporation and storage at -20°C in methanol

Protocol: Enantioselective Bioactivity Assessment [5]

- Test Organisms: Multiple fungal pathogens (e.g., Fulvia fulva)

- Culture Conditions: Species-appropriate growth media and temperature

- Dosing: Serial dilutions of individual enantiomers and racemic mixture

- Incubation: Standardized duration under controlled conditions

- Endpoint Measurement: Mycelial growth inhibition or spore germination

- Data Analysis: EC₅₀ values calculation for potency comparison

- Relative Potency: Determination of enantioselectivity ratios (S/R activity)

Regulatory and Development Implications

The documented enantioselectivity of this compound has significant implications for regulatory science and sustainable agrochemical development:

Risk Assessment Considerations:

- Current risk assessment based on racemic mixtures may over- or under-estimate environmental and health risks

- Enantioselective degradation in food commodities affects residue definitions and maximum residue limits (MRLs)

- Differential toxicity to non-target organisms necessitates enantiomer-specific hazard characterization

Potential for Enantiopure Products:

- Development of S-(+)-imazalil as an enantiopure fungicide could reduce application rates by 50% or more

- Improved environmental profile through reduced burden of less-active enantiomer

- Patent protection opportunities through chiral switching strategies [9]

Advanced Formulation Approaches:

- Metal-organic framework (MOF) encapsulation for controlled release [10]

- Ionic liquid formulations to enhance stability and efficacy [10]

- Chiral-specific delivery systems for targeted activity

Future Research Directions

Priority research areas to advance understanding of this compound enantioselectivity include:

- Molecular mechanisms of enantioselective enzyme inhibition

- Computational modeling of enantiomer-biomolecule interactions

- Field-scale environmental fate studies with enantiomeric resolution

- Advanced formulation technologies for enantiopure products

- Comprehensive toxicological profiling of major chiral metabolites

References

- 1. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. Separation, isolation and stereochemical assignment of ... [sciencedirect.com]

- 3. Separation, isolation and stereochemical assignment of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioseparation of this compound and Monitoring of Its ... [acs.figshare.com]

- 5. Systematic Evaluation of Chiral Fungicide this compound and Its Major ... [scite.ai]

- 6. Enantioseparation of the fungicide this compound in orange juice ... [sciencedirect.com]

- 7. Enantioselective mixture toxicity of the azole fungicide ... [sciencedirect.com]

- 8. Enantioselective mixture toxicity of the azole fungicide ... [pubmed.ncbi.nlm.nih.gov]

- 9. CN115028586A - Preparation method of chiral (S) -imazalil [patents.google.com]

- 10. Encapsulation of this compound in HKUST-1 with Versatile ... [pmc.ncbi.nlm.nih.gov]

Identified Degradation Pathways & Products

Although thermal degradation data is lacking, other degradation methods have been well-studied. The table below outlines the main transformation products from microbial and photocatalytic degradation.

| Degradation Method | Key Transformation Products | Proposed Degradation Pathways |

|---|

| Microbial (by Cladosporium herbarum) [1] | • Imazalil ethanol (α-(2,4-Dichlorophenyl)-1H-Imidazole-1-ethanol) • IMZ_313 • IMZ_331 • IMZ_288 (with imidazole ring scission) | • O-dealkylation (primary path) • Successive hydroxylation reactions [1] | | Heterogeneous Photocatalysis (e.g., with TiO₂) [2] [3] | • Ammonium and Nitrate ions • Chloride ions • Imidazole acetic acid derivatives | • Complete mineralization • Ring opening and further oxidation [3] |

The microbial degradation pathway for this compound by Cladosporium herbarum can be visualized as follows:

Figure 1: Proposed microbial transformation pathway of this compound by Cladosporium herbarum, based on transcriptomic and suspect/non-target screening analysis. The primary pathway is O-dealkylation, with secondary hydroxylation pathways leading to ring scission. [1]

Detailed Experimental Protocols

Here are the methodologies for key experiments from the search results, which you can adapt for further degradation studies.

Protocol 1: Microbial Degradation by Cladosporium herbarum [1]

This protocol identifies the enzymatic mechanism and transformation products.

| Aspect | Description |

|---|

| Organism & Culture | Fungal Strain: Cladosporium herbarum. Growth Media: Minimal Salt Medium with Nitrogen (MSMN) or Potato Dextrose Broth (PDB). | | Treatment Setup | • Liquid cultures amended with this compound (e.g., 100 mg/L from FUNGAZIL 500 EC formulation). • To test enzymatic mechanism: Parallel cultures amended with CYP450 inhibitors (1-aminobenzotriazole or piperonyl butoxide). | | Analysis | • Genomic/Transcriptomic: DNA/RNA sequenced (Illumina/MinION). Gene prediction/annotation used to identify upregulated CYP450s. • Product Identification: LC-QToF-MS analysis with suspect and non-target screening to identify transformation products. |

Protocol 2: Photocatalytic Degradation using TiO₂ [2] [3]

This method focuses on achieving mineralization of this compound.

| Aspect | Description |

|---|

| Photocatalysts | • Lab-made: TiO₂-based catalysts (e.g., EST-1023t). [3] • Commercial: Evonik P25 TiO₂. [2] [3] | | Reaction Setup | • Reactor: Photocatalytic reactor with appropriate UV light source. • Parameters: Study effects of pH, catalyst load, and initial this compound concentration. • A magnetic stirrer ensures mixing. | | Analysis | • Kinetics: Monitor this compound disappearance (e.g., by LC-MS) to calculate rate constants. • Mineralization: Track release of chloride, ammonium, and nitrate ions (e.g., by ion chromatography). • Intermediates: Identify by-products using LC-MS and FTIR. |

Key Insights for Further Research

Based on the gathered information, here are some points that may guide your investigation into thermal degradation:

- Stability Reference: One source notes that pure this compound is reported to be thermally stable up to approximately 285°C [4]. This provides a baseline temperature for potential thermal decomposition studies.

- Potential Overlap: While the initiation mechanism (heat vs. UV/microbes) differs, some stable intermediate products from photocatalytic or microbial degradation could also form during thermal degradation.

- Suggested Analytical Techniques: To identify thermal degradation products, the techniques used in the protocols above are highly applicable. Consider employing LC-QToF-MS for suspect and non-target screening of transformation products, and ion chromatography to track inorganic by-products if mineralization occurs.

References

- 1. Genomic, Transcriptomic and Suspect/Non‐Target ... [pmc.ncbi.nlm.nih.gov]

- 2. TiO2-based (Fe3O4, SiO2, reduced graphene oxide) magnetically... [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of the degradation of this compound by photocatalysis [ui.adsabs.harvard.edu]

- 4. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

Comprehensive Application Notes and Protocols: LC-ESI-MS/MS Quantification of Imazalil in Various Matrices

Introduction and Analytical Significance

Imazalil (IMZ) is a systemic fungicide widely used in agricultural practices for post-harvest treatment of fruits and vegetables to prevent fungal growth during storage and transport. As a chiral compound containing one asymmetric center, IMZ exists as two enantiomers that may exhibit differential biological activity and environmental behavior [1]. The widespread use of IMZ in the citrus industry and other agricultural sectors necessitates reliable analytical methods for monitoring residue levels in food products and environmental samples to ensure consumer safety and regulatory compliance. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the preferred analytical technique for IMZ quantification due to its high sensitivity, selectivity, and ability to provide confirmatory analysis even in complex matrices.

The development of robust LC-ESI-MS/MS methods for IMZ quantification addresses critical needs in food safety, environmental monitoring, and human exposure assessment. IMZ has been classified as a moderate hazard compound and potential human carcinogen by the Environmental Protection Agency (EPA), establishing the importance of accurate monitoring and quantification [2]. Furthermore, understanding the enantioselective behavior of IMZ has gained attention, as studies have demonstrated preferential degradation of specific enantiomers in different environments, which may impact both efficacy and risk assessments [1]. These application notes provide comprehensive protocols and analytical procedures for the reliable quantification of IMZ in various matrices, incorporating recent advancements in sample preparation and LC-MS/MS technology.

Sample Preparation Protocols

Fruits, Vegetables, and Sludge Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient sample preparation methodology for IMZ extraction from fruits, vegetables, and related agricultural matrices [3]. The procedure begins with homogenizing 10 g of sample material, which is then transferred to a 50 mL Falcon tube containing the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). For internal standard quantification, 100 μL of 8 μg/mL triphenyl phosphate solution is added as the internal standard at this stage. The extraction is performed using 10 mL acetonitrile with immediate vortexing for 1 minute to ensure complete mixing, followed by centrifugation at 3000 rpm for 5 minutes to achieve phase separation [3].

The extract undergoes a cleanup procedure using dispersive solid-phase extraction (dSPE) to remove matrix interferents. For this purpose, 6 mL of the supernatant is transferred to a 15 mL Falcon tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA). The tube is again vortexed for 1 minute and centrifuged for 5 minutes at 3000 rpm. The final extract can be analyzed directly after filtration through a 0.22 μm nylon syringe filter, or alternatively, concentrated through evaporation under a gentle nitrogen stream at 40°C and reconstituted in 1.5 mL of methanol/water (1:1, v/v) to enhance sensitivity for trace-level detection [3]. This protocol has demonstrated satisfactory recovery rates ranging between 71-120% with method repeatability ≤25% RSD, making it suitable for multi-residue analysis of IMZ along with other pesticides in complex matrices.

Biological Matrices (Urine)

For urine samples, a solid-phase extraction (SPE) approach is recommended to achieve the necessary cleanup and concentration for reliable IMZ quantification [4]. The procedure begins with aliquoting 500 μL of urine into a 2 mL 96-well plate, followed by the addition of ammonium acetate buffer (pH 6.5), 15 μL of β-glucuronidase enzyme, and 20 μL of deuterated internal standard ([²H₅]-Imazalil). The samples are incubated at 37°C for 48 hours to enzymatically hydrolyze potential conjugated metabolites. Following hydrolysis, the samples are applied to preconditioned silica-based TELOS C2 SPE columns (100 mg), which have been sequentially conditioned with 1 mL methanol and 1 mL Milli-Q water [4].

The SPE columns are subsequently washed with 1 mL of 20% methanol to remove interfering compounds, and the target analytes are eluted with 1 mL of 1% HCl in methanol. The eluate is then ready for LC-MS/MS analysis. For quality control purposes, creatinine adjustment of IMZ concentrations should be performed to account for urine dilution factors, calculated by dividing the analyte concentration by the creatinine content of the urine sample [4]. This method has demonstrated excellent sensitivity with a limit of detection of 0.2 ng/mL and limit of quantification of 0.8 ng/mL, making it suitable for monitoring human exposure to IMZ in occupational and environmental settings.

Hemp Matrices

The complex nature of hemp matrices necessitates a simplified solvent extraction approach to achieve satisfactory recovery of IMZ while minimizing matrix effects [5]. The procedure begins with grinding approximately 5 g of dried hemp material using a laboratory grinder to achieve a homogeneous representative sample. Then, 1 g of the ground material is accurately weighed into a 50 mL centrifuge tube, followed by the addition of 5 mL of LC-MS-grade acetonitrile. The tube is capped securely and vortexed for 10 minutes to ensure efficient extraction. The extract is centrifuged at 3000 rpm for 10 minutes to separate the solid matrix from the solvent [5].

The supernatant is filtered through a 0.22 μm nylon syringe filter into a 5 mL amber vial. For LC-MS/MS analysis, 0.5 mL of the filtered extract is transferred to a 2 mL HPLC vial and diluted with 0.49 mL of LC-MS-grade acetonitrile. To compensate for matrix effects, 10 μL of a mixed internal standard solution containing 30 compounds is added. This simplified approach has demonstrated superior extraction efficiency (80-120%) compared to more complex methods, particularly for polar compounds like IMZ that may show poor recovery with traditional QuEChERS or SPE cleanup procedures [5].

Table 1: Comparison of Sample Preparation Methods for Different Matrices

| Parameter | Fruits/Vegetables/Sludge | Biological (Urine) | Hemp |

|---|---|---|---|

| Sample Weight | 10 g | 500 μL | 1 g |

| Extraction Method | QuEChERS | Enzymatic hydrolysis + SPE | Solvent extraction |

| Extraction Solvent | Acetonitrile (10 mL) | 1% HCl in methanol (1 mL) | Acetonitrile (5 mL) |

| Cleanup | dSPE (MgSO₄ + PSA) | SPE (C2 columns) | Filtration only |

| Internal Standard | Triphenyl phosphate | [²H₅]-Imazalil | Mixed IS (30 compounds) |

| Reported Recovery | 71-120% | Not specified | 80-120% |

LC-MS/MS Analysis Conditions

Instrumentation and Chromatographic Conditions

Liquid chromatography separation is typically performed using reversed-phase C18 columns with dimensions of 50-100 mm in length and 2.1 mm internal diameter, maintained at 40°C [4]. The mobile phase generally consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in methanol (mobile phase B), delivered at a flow rate of 0.5 mL/min. The gradient elution program commonly starts at 5% mobile phase B, increasing linearly to 95% B over 5 minutes, maintained at 95% B for 1 minute, followed by re-equilibration to initial conditions [4]. The injection volume is typically 5 μL for optimal sensitivity without compromising chromatographic performance.

For mass spectrometric detection, triple quadrupole instruments operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) provide the requisite sensitivity and selectivity for IMZ quantification. The ion source parameters should be optimized as follows: ion spray voltage of 5500 V, source temperature of 650°C, and using nitrogen as the curtain and collision gas [4]. The precursor ion for IMZ is the protonated molecule [M+H]⁺ at m/z 297, with the most abundant product ions typically observed at m/z 159 and m/z 201 serving as quantifier and qualifier transitions, respectively [6]. These transitions correspond to cleavages in the molecule that yield stable, characteristic fragment ions suitable for confirmatory analysis.

Dual Ion Source Applications

For comprehensive multi-residue methods encompassing IMZ along with numerous other pesticides, the implementation of a dual ionization source (ESI and APCI) can significantly enhance method coverage [5]. In such configurations, the majority of pesticides (typically 85-90%) are analyzed using the ESI source, while the remaining nonpolar compounds that exhibit poor response in ESI are detected via atmospheric-pressure chemical ionization (APCI). This approach is particularly valuable for regulatory laboratories requiring compliance monitoring for extensive pesticide panels, such as the 102 pesticides regulated by the State of Colorado in hemp [5].

The ionization mechanism in APCI differs fundamentally from ESI, relying on gas-phase chemical reactions rather than droplet desolvation. This makes APCI particularly suitable for nonpolar compounds that may not ionize efficiently through electrospray processes. Method implementation with dual sources typically employs an automated diverter valve to direct the LC effluent to the appropriate ionization source based on predetermined time segments, enabling complete analysis within a single 29-minute run [5]. This innovative approach expands analytical capabilities without compromising sensitivity or throughput, making it particularly valuable for regulatory testing laboratories.

Method Validation and Quantitative Data

Performance Characteristics

Method validation for IMZ quantification by LC-ESI-MS/MS demonstrates excellent analytical performance across various matrices. In sludge samples, the method limit of detection (LOD) for IMZ has been reported as low as 0.0005 mg/kg, with recovery rates ranging from 71-120% and method repeatability ≤25% RSD [3]. For urine analysis, even greater sensitivity is achievable, with an LOD of 0.2 ng/mL and limit of quantification (LOQ) of 0.8 ng/mL, alongside precision demonstrating coefficient of variation <15% [4]. These validation parameters comfortably satisfy regulatory requirements for pesticide residue monitoring in food and human exposure assessment.

The linear dynamic range for IMZ quantification typically spans from 0.5 to 100 ng/mL, exhibiting excellent linearity with correlation coefficients (R²) >0.99 [4]. For methods employing internal standard quantification, triphenyl phosphate or stable isotope-labeled analogs of IMZ ([²H₅]-Imazalil) are recommended to compensate for matrix effects and variations in extraction efficiency [3] [4]. When analyzing complex matrices such as hemp, the use of an extended set of 30 internal standards has been shown to effectively compensate for variable matrix effects, achieving method accuracy within 70-120% despite significant ion suppression or enhancement [5].

Table 2: Method Validation Data for IMZ Quantification in Different Matrices

| Validation Parameter | Sludge [3] | Urine [4] | Hemp [5] |

|---|---|---|---|

| LOD | 0.0005 mg/kg | 0.2 ng/mL | Not specified |

| LOQ | Not specified | 0.8 ng/mL | Meets Colorado action limits |

| Linear Range | Not specified | 0.5-100 ng/mL | Not specified |

| Recovery (%) | 71-120 | Not specified | 80-120 |

| Precision (RSD%) | ≤25 | <15 | <15 |

| Matrix Effect Compensation | Triphenyl phosphate (IS) | [²H₅]-Imazalil (IS) | 30 internal standards |

Application Data and Real Samples

Analysis of real-world samples using validated LC-ESI-MS/MS methods has provided valuable insights into IMZ occurrence and distribution. In monitoring studies of sludge samples from fruit packaging units in Greece, IMZ was among 37 pesticide active substances detected, with concentrations ranging from low ppb to low ppm levels [3]. The sum concentration of all detected pesticides reached up to 19 mg/kg, highlighting the potential accumulation of these compounds in agricultural waste streams. In citrus treatment facilities, IMZ is applied at concentrations up to 500 ppm, representing the maximum label rate commonly used in industrial practice [2].

Studies on the enantioselective degradation of IMZ in strawberries under field conditions have revealed interesting stereochemical behavior, with the dissipation curve following first-order kinetics and half-lives ranging from 6.5 to 7.1 days [1]. Significant enantioselectivity was observed, with (+)-IMZ being preferentially degraded in strawberries under field conditions, while the (-)-enantiomer was preferentially degraded during fermentation processes in strawberry wine production [1]. The processing factor for each procedure was lower than 1, indicating that the wine-making process can reduce IMZ residues in strawberries, potentially mitigating consumer exposure risks.

Experimental Workflow Visualization

The following Graphviz diagram illustrates the comprehensive workflow for IMZ analysis in fruit and vegetable matrices using the QuEChERS approach:

Diagram 1: Comprehensive workflow for the analysis of this compound in fruit and vegetable matrices using QuEChERS sample preparation and LC-ESI-MS/MS detection

For biological matrices, the sample preparation workflow differs significantly, emphasizing enzymatic hydrolysis and solid-phase extraction, as visualized in the following Graphviz diagram:

Diagram 2: Analytical workflow for the determination of this compound and its metabolites in urine samples, incorporating enzymatic hydrolysis and solid-phase extraction

Applications in Research and Monitoring

The validated LC-ESI-MS/MS methods for IMZ quantification find application across diverse research and monitoring scenarios. In human exposure studies, the urine analysis method has been employed to investigate the toxicokinetics of IMZ following controlled oral and dermal administration [4]. These studies revealed that IMZ excretion follows a two-compartment model with first-order kinetics after oral exposure, with elimination half-lives of 1.9-2.6 hours in the rapid excretion phase and 7.6-13 hours in the slower excretion phase. Following dermal exposure, excretion appeared to follow a single-compartment model with elimination half-lives of 6.6-10 hours [4]. These findings provide critical data for understanding human exposure and metabolism of IMZ in both occupational and environmental contexts.

In postharvest treatment research, LC-ESI-MS/MS methods have been instrumental in studying the penetration and distribution of IMZ in citrus fruits, revealing that the fungicide predominantly accumulates in the peel tissues with limited translocation to the edible portions [2]. Metabolomics studies utilizing NMR spectroscopy have further investigated how IMZ treatment alters the metabolic profiles of citrus tissues, identifying 27 metabolites with significant changes in composition due to either cold storage or IMZ treatment [2]. These findings have important implications for understanding the broader effects of fungicide treatments on fruit quality and composition, potentially informing the development of more targeted application methods.

Conclusion

These application notes provide comprehensive protocols for the reliable quantification of this compound using LC-ESI-MS/MS across various matrices. The methodologies detailed herein demonstrate that through appropriate sample preparation techniques and optimized instrumental parameters, IMZ can be accurately quantified at levels sufficient for regulatory compliance, human exposure assessment, and environmental monitoring. The incorporation of advanced approaches such as dual ionization sources and extensive internal standard panels further enhances method robustness and applicability to complex analytical challenges. As regulatory scrutiny of pesticide residues intensifies globally, these validated protocols offer laboratories reliable methods for generating accurate, reproducible data to support food safety and public health initiatives.

References

- 1. Stereoselective behavior and residues of the this compound ... [sciencedirect.com]

- 2. Metabolomics Study at the Postharvest Conditions of Cold ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Multiresidue Method for the Analysis of Different ... [pmc.ncbi.nlm.nih.gov]

- 4. LC–MS-MS Analysis of Urinary Biomarkers of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Novel Liquid Chromatography–Tandem Mass ... [chromatographyonline.com]

- 6. Discovering metabolites of post-harvest fungicides in citrus ... [sciencedirect.com]

EN 15662:2008 Method for Imazalil Extraction: Application Notes and Protocols

Introduction and Analytical Context

Imazalil (α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) is one of the most widely used post-harvest fungicides in citrus fruits, playing a critical role in preventing fungal growth during storage and transport. Despite its effectiveness, this compound residues persist on fruit surfaces and can transfer into food products during processing, particularly when citrus peel is used in food preparation and manufacturing. This creates potential consumer health concerns that necessitate precise monitoring and reliable analytical methods for residue determination. [1]

The EN 15662:2008 method, titled "Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method," provides a standardized approach for pesticide residue analysis. This internationally recognized protocol employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which has revolutionized multiresidue pesticide analysis by combining efficiency with practical implementation advantages. For this compound determination, this method offers superior extraction efficiency compared to alternative approaches like AOAC 2007.1, as demonstrated in validation studies that directly compared these methodologies. [1] [2]

Method Performance and Comparative Efficiency

Extraction Efficiency and Comparative Performance

Table 1: Comparison of EN 15662:2008 and AOAC 2007.1 Methods for this compound Extraction

| Method Parameter | EN 15662:2008 | AOAC 2007.1 | Experimental Conditions |

|---|---|---|---|

| Extraction Efficiency | Significantly higher | Lower | Lemon samples spiked with this compound |

| Recovery in Fatty Matrices | >90% (with freeze-out step) | Not specified | Model cake matrix with this compound-containing lemon peel |

| Application Flexibility | Suitable for various matrices including high-water content and acidic fruits | Less adaptable for challenging matrices | Validated for apple, orange, onion, lettuce, tomato |

| pH Control | Citrate buffering (pH ~5) | Acetate buffering | Compromise pH stabilizes pH-sensitive pesticides |

Research has demonstrated that the EN 15662:2008 method delivers significantly higher extraction efficiency for this compound compared to the AOAC 2007.1 approach when applied to citrus matrices. This superior performance is attributed to the method's optimized buffering system and extraction parameters specifically designed for challenging pesticide-matrix combinations. The citrate buffering system in EN 15662:2008 maintains a pH of approximately 5, which provides a stable environment for pH-sensitive compounds like this compound throughout the extraction process. This is particularly important for fruits with varying acidity levels, such as citrus fruits, where pH stability ensures consistent recovery rates across different batches and sample types. [1]

When applied to complex, fatty matrices—such as cake products containing citrus peel—the EN 15662:2008 method achieved exceptional recovery rates exceeding 90% after incorporating a simple freeze-out step for lipid removal. This modification proved highly effective for isolating this compound from challenging food matrices where the fungicide may partition into lipid phases during processing. The method's robust performance across diverse matrix types underscores its versatility for monitoring this compound fate from initial citrus treatment through final food products, providing comprehensive tracking capabilities for this persistent fungicide. [1]

Washing Treatment Efficacy and Limitations

Table 2: Efficacy of Washing Treatments for this compound Removal from Lemon Surfaces

| Washing Protocol | Removal Efficiency | Notes |

|---|---|---|

| Water Rinse | <30% | Basic washing procedure |

| Acidified Solution | <30% | Mild acid solution |

| Alkaline Solution | <30% | Mild alkaline solution |

| Detergent Solution | <30% | Mild detergent concentration |

| Commercial Produce Wash | <30% | Commercial formulation |

| Overall Maximum Removal | <30% | Across all tested protocols |

Studies evaluating the effectiveness of various washing protocols for removing this compound residues from treated lemon surfaces revealed limited efficacy, with no protocol achieving more than 30% removal. This finding has significant implications for risk assessment and processing considerations, as it demonstrates the strong adherence of this compound to citrus surfaces and its resistance to conventional decontamination approaches. The persistent nature of this compound residues underscores the importance of effective monitoring methods like EN 15662:2008 to accurately quantify residue levels throughout the food production chain. [1]

The poor removal efficiency of washing treatments highlights the challenge in reducing this compound exposure through simple surface decontamination. This persistence increases the likelihood of this compound transfer to food products, particularly those incorporating citrus peel, and emphasizes the need for reliable analytical methods to track this compound from post-harvest treatment through final consumption. The thermal stability of this compound during processing further complicates risk mitigation, as studies have shown significantly different degradation patterns between naturally incorporated residues versus spiked samples, calling into question the validity of spike-recovery studies for predicting processing effects. [1]

EN 15662:2008 Workflow for this compound Extraction

The EN 15662:2008 method follows a systematic sequence of extraction and clean-up steps designed to maximize recovery while minimizing matrix interference. The process can be divided into two main stages: sample extraction and dispersive solid-phase extraction (d-SPE) clean-up.

Sample Preparation and Extraction

The initial sample preparation phase is critical for obtaining representative results and ensuring efficient this compound extraction:

Sample Homogenization: Begin by thoroughly homogenizing the entire citrus fruit sample (including peel) using a high-speed blender. For lemons and oranges, the entire fruit should be processed, as this compound concentrates primarily in the peel surface but may penetrate deeper layers. Consistent particle size distribution is essential for reproducible extraction efficiency. [1] [2]

Solvent Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile (LC-MS grade) and mix vigorously for 1 minute using a vortex mixer or mechanical shaker. The 1:1 sample-to-solvent ratio is critical for efficient extraction while maintaining compatibility with subsequent clean-up steps. [2] [3]

Salt-Induced Partitioning: Add the EN 15662:2008 extraction salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate. Immediately shake vigorously for 1-2 minutes to prevent salt clumping and ensure complete partitioning. The citrate buffering salts maintain the pH at approximately 5.0, which stabilizes pH-sensitive compounds like this compound. [2] [4]

Phase Separation: Centrifuge the mixture at ≥3000 RCF for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper phase) contains the extracted this compound, while the aqueous phase and precipitated solids remain at the bottom of the tube. [2]

Dispersive Solid-Phase Extraction (d-SPE) Clean-up

The clean-up stage removes co-extracted matrix components that could interfere with subsequent analysis:

Extract Transfer: Carefully transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18-bonded silica. For highly pigmented citrus samples, additional graphitized carbon black (GCB) may be included, though caution is warranted as GCB can potentially retain planar pesticides. [3] [4]

Clean-up Procedure: Vortex the d-SPE tube vigorously for 1-2 minutes to ensure complete interaction between the sorbents and matrix components. PSA sorbent effectively removes fatty acids, organic acids, and sugars, while C18 removes non-polar interferences such as lipids and sterols. Centrifuge at ≥3000 RCF for 5 minutes to pellet the sorbents. [4]

Final Extract Preparation: Transfer the purified extract to a clean vial. For LC-MS/MS analysis, the extract may be acidified with 0.1% formic acid to stabilize pH-sensitive compounds. For GC-MS/MS analysis, a solvent exchange may be necessary, typically involving evaporation under a gentle nitrogen stream or centrifugal vacuum concentrator and reconstitution in an appropriate solvent such as acetone or hexane. [4] [5]

Critical Modifications for Specific Matrices

Adaptation for High-Water and Acidic Matrices

The EN 15662:2008 method requires specific modifications when applied to different citrus fruit matrices to account for variations in water content, acidity, and pigment composition:

High-Water Content Fruits (oranges, lemons): The standard 15 mL acetonitrile to 15 g sample ratio is generally effective. However, for particularly juicy citrus varieties, additional anhydrous MgSO₄ (1-2 g extra) may be needed to completely remove residual water from the acetonitrile phase, improving extraction efficiency and preventing dilution effects. [3] [5]

Acidic Citrus Matrices: While the citrate buffer in the extraction salts generally maintains pH around 5.0, for highly acidic citrus fruits (e.g., lemons, limes), monitoring the final extract pH is recommended. If needed, adjust with neutralization solutions to maintain the optimal pH range of 4.5-5.5 for this compound stability. This prevents degradation during the extraction process and potential false negatives. [5]

Pigmented Matrices: For citrus fruits with deeply colored peel (e.g., blood oranges), additional clean-up with graphitized carbon black (GCB) effectively removes carotenoids and chlorophyll. However, caution is advised as GCB can also retain planar pesticides. The EN 15662 method recommends limited GCB amounts (e.g., 5-10 mg per mL extract) to balance pigment removal and this compound recovery. [3] [4]

Modifications for Fatty and Processed Matrices

When analyzing this compound in processed products containing citrus peel (such as cakes, marmalades, or dressings), additional modifications are necessary to address matrix complexity:

Freeze-Out Step: For fatty matrices, incorporate a freeze-out step by placing the acetonitrile extract at -20°C for 2-4 hours after the initial extraction. This causes higher-molecular-weight lipids to precipitate, which can then be separated by centrifugation before the d-SPE clean-up. This modification has demonstrated >90% recovery of this compound from fatty cake matrices. [1]

Enhanced Clean-up: For products containing citrus oils or lipids, increase the C18 sorbent proportion in the d-SPE step (up to 50 mg per mL extract) to more effectively remove lipophilic interferents. Alternatively, a two-stage clean-up with PSA followed by C18 may be employed for challenging matrices. [4]

Solvent Evaporation Techniques: When analyzing trace levels of this compound (<0.01 mg/kg), replace traditional nitrogen evaporation with a centrifugal vacuum concentrator, which provides gentler concentration, reduces analyte loss, and improves sensitivity. This approach has shown superior recovery for volatile pesticides compared to conventional evaporation methods. [5]

Instrumental Analysis and Quality Assurance

Analytical Instrumentation and Parameters

Table 3: Instrumental Parameters for this compound Determination Following EN 15662:2008 Extraction

| Parameter | LC-ESI-MS/MS | GC-MS/MS |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Electron Impact (EI) |

| Ionization Polarity | Positive | Positive |

| Chromatography | C18 column (e.g., 100 × 2.1 mm, 1.8 μm) | Medium-polarity column (e.g., 5% phenyl) |

| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | Carrier Gas: Helium (constant flow) | | Gradient | 5-95% B over 10-15 minutes | Temperature: 72.5°C (1 min) to 350°C at 20°C/min | | Detection | MRM transitions: 297→159 and 297→255 | MRM transitions: Specific precursor-product pairs |

For this compound determination, LC-ESI-MS/MS is generally preferred due to its compatibility with the analyte's physicochemical properties. The electrospray ionization in positive mode provides excellent sensitivity for this compound, with characteristic MRM transitions of 297→159 and 297→255 for quantification and confirmation, respectively. These transitions provide the necessary identification points required by EU guidelines for pesticide residue analysis. [1] [2]

Chromatographic separation is typically achieved using a C18 reverse-phase column (100 × 2.1 mm, 1.7-1.8 μm particle size) with a gradient elution program. The mobile phase consists of water with 0.1% formic acid (solvent A) and methanol with 0.1% formic acid (solvent B), with a gradient increasing from 5% to 95% B over 10-15 minutes. The acidic modifiers improve ionization efficiency and peak shape for this compound. [1] [5]

Method Validation and Quality Control

The EN 15662:2008 method for this compound determination should undergo comprehensive validation following SANTE/12682/2019 guidelines:

Linearity and Calibration: Establish linearity over the concentration range of 0.001-0.1 mg/kg using matrix-matched calibration standards to compensate for matrix effects. The correlation coefficient (r²) should exceed 0.995, and the residuals should be randomly distributed around the calibration curve. [5]

Recovery and Precision: Perform recovery studies at least at two concentration levels (e.g., 0.01 mg/kg and 0.05 mg/kg) with six replicates each. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) <20%. For this compound, studies have demonstrated recoveries of 90-107% with RSDs <9.6% in fruit matrices. [3] [5]

Sensitivity: Determine the limit of quantification (LOQ) as the lowest validated spike level meeting recovery and precision criteria, typically 0.01 mg/kg for this compound. The limit of detection (LOD) is generally established as the concentration yielding a signal-to-noise ratio ≥3:1, typically 0.003 mg/kg for this compound. [3] [5]

Specificity: Verify the absence of significant interference at the retention time of this compound by analyzing blank matrix samples from at least six different sources. The signal in blank samples at the target retention time should be <30% of the LOQ signal. [2] [5]

Routine quality control should include the analysis of procedural blanks, duplicate samples, and spiked recoveries with each batch of samples. Participation in proficiency testing schemes provides external validation of method performance and ensures ongoing compliance with quality standards. [2] [5]

Conclusion

The EN 15662:2008 method provides a robust, efficient, and reliable approach for this compound extraction from citrus fruits and related products. Its superior extraction efficiency compared to alternative methods, combined with its flexibility for matrix-specific modifications, makes it particularly valuable for monitoring this persistent fungicide throughout the food production chain. The method's standardized protocol ensures reproducibility across laboratories while allowing necessary adaptations for challenging matrices such as high-water content fruits and fatty processed foods containing citrus peel.